Welcome to the BenchChem Online Store!
molecular formula C14H12O3 B182552 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 5066-65-9

3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No. B182552
M. Wt: 228.24 g/mol
InChI Key: BHFGGNLNMIPQQY-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09138427B2

Procedure details

To a solution of compound 3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (8.0 g, 35.1 mmol) in ethanol (150 mL) was added conc. HCl (38.0 mL). The resulting mixture was refluxed for 14 h. Then the solution was neutralized with 10% Na2CO3 solution. The volatile was removed. The residue was diluted with DCM (750 mL), washed with water (200 mL) and brine (200 mL), dried over Na2SO4, filtered, concentrated and purified by silica gel column chromatography (PE:EA=8:1˜4:1) to give ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate (25C) as a yellow solid (5.10 g, 49%).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1C=[CH:4][CH:3]=[C:2]1[CH:6]=[CH:7][C:8]([C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=1)=[O:9].Cl.[C:19]([O-:22])([O-])=[O:20].[Na+].[Na+].[CH2:25](O)[CH3:26]>>[CH3:17][O:16][C:13]1[CH:12]=[CH:11][C:10]([C:8](=[O:9])[CH2:7][CH2:6][C:2](=[O:1])[CH2:3][CH2:4][C:19]([O:22][CH2:25][CH3:26])=[O:20])=[CH:15][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
O1C(=CC=C1)C=CC(=O)C1=CC=C(C=C1)OC
Name
Quantity
38 mL
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 14 h
Duration
14 h
CUSTOM
Type
CUSTOM
Details
The volatile was removed
ADDITION
Type
ADDITION
Details
The residue was diluted with DCM (750 mL)
WASH
Type
WASH
Details
washed with water (200 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (PE:EA=8:1˜4:1)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(CCC(CCC(=O)OCC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.